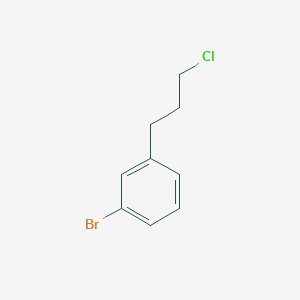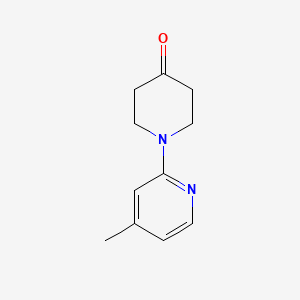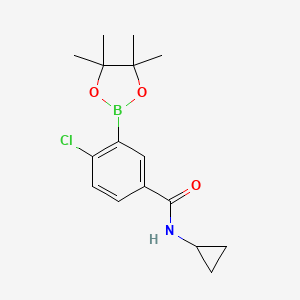
1-Bromo-3-(3-chloropropyl)benzene
Overview
Description
1-Bromo-3-(3-chloropropyl)benzene is a chemical compound with the molecular weight of 233.54 . Its IUPAC name is this compound .
Synthesis Analysis
This compound is typically produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be synthesized from ethylene and methylene chlorobromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2 .Scientific Research Applications
Polycondensation Reactions
1-Bromo-3-(3-chloropropyl)benzene has been studied in polycondensation reactions with benzene in the presence of aluminum chloride, revealing its potential as a catalyst in these processes (Kolesnikov & Korshak, 1953).
Synthesis of Biaryls
In the synthesis of ortho-CF2Br-Substituted Biaryls, a derivative of this compound was used, showcasing its role in creating complex molecular structures (Muzalevskiy et al., 2009).
Friedel-Crafts Acylation
The compound has been utilized in Friedel-Crafts acylation, a critical step in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis (Lukáč & Mohapatra, 1992).
Organometallic Synthesis
This compound plays a significant role in the synthesis of organometallic compounds, such as the creation of new compounds with ferrocenylethynyl groups (Fink et al., 1997).
Halogenation Reactions
It's used in halogenation reactions, particularly in the synthesis of polyalkylbenzenes, highlighting its application in the modification of aromatic compounds (Bovonsombat & Mcnelis, 1993).
Development of Functional Organolithium Reagents
The compound is key in generating functional organolithium reagents, which are crucial intermediates in organic synthesis (Smith et al., 2013).
Synthesis of Advanced Materials
This compound is also employed in the synthesis and characterization of advanced materials, such as graphene nanoribbons (Patil et al., 2012).
Fluorescence Properties
It has been used in the study of fluorescence properties, offering insights into novel photoluminescent materials (Zuo-qi, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3-(3-chloropropyl)benzene is a derivative of benzene, which is a common target in organic chemistry . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making it especially stable .
Mode of Action
The compound undergoes electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .
properties
IUPAC Name |
1-bromo-3-(3-chloropropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRONPSDOWYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)










